BenchChemオンラインストアへようこそ!

FIPI hydrochloride

Phospholipase D Enzyme inhibition Cell signaling

FIPI hydrochloride is a cell-permeable dual inhibitor of PLD1 and PLD2 (IC50 20–25 nM) with validated oral bioavailability (18%) and >5 h plasma half-life. It enables complete PLD pathway silencing in cancer invasion, immune chemotaxis, and cytoskeletal studies. Unlike isoform-selective agents, FIPI provides balanced nanomolar potency essential for total PLD ablation and serves as a critical control for mechanistic deconvolution.

Molecular Formula C23H25ClFN5O2
Molecular Weight 457.93
CAS No. 1781834-93-2; 939055-18-2
Cat. No. B2908729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFIPI hydrochloride
CAS1781834-93-2; 939055-18-2
Molecular FormulaC23H25ClFN5O2
Molecular Weight457.93
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl
InChIInChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H
InChIKeyBNMQCDOCYPGJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





FIPI Hydrochloride (CAS 1781834-93-2) – A Dual PLD1/PLD2 Inhibitor for Pharmacological Research


FIPI hydrochloride (5-Fluoro-2-indolyl des‑chlorohalopemide hydrochloride) is a cell‑permeable small‑molecule inhibitor of phospholipase D (PLD). It potently inhibits both mammalian isoforms, PLD1 and PLD2, with IC₅₀ values in the low nanomolar range [1]. Unlike primary alcohols that indirectly affect phosphatidic acid (PA) production, FIPI directly blocks the catalytic activity of PLD1 and PLD2 [2]. The compound is a derivative of halopemide and is supplied as a hydrochloride salt to enhance aqueous solubility .

Why PLD Inhibitor Substitution in FIPI Hydrochloride Research Protocols Is Not Recommended


PLD inhibitors are not interchangeable because they differ fundamentally in isoform selectivity, cellular permeability, and in vivo pharmacokinetics. FIPI is a dual PLD1/PLD2 inhibitor, whereas isoform‑selective agents (e.g., VU0359595 for PLD1 or ML298 for PLD2) target only one isoform, leading to divergent biological outcomes [1]. Moreover, FIPI exhibits superior cellular permeability and a distinct pharmacokinetic profile (t₁/₂ > 5 h, Cₘₐₓ = 363 nM) compared to its parent compound halopemide, which fails to completely inhibit PLD‑mediated PEth formation even at 30,000 nM [2]. These differences mean that substituting one PLD inhibitor for another without rigorous re‑validation can compromise experimental reproducibility and data interpretation.

FIPI Hydrochloride (CAS 1781834-93-2) – Quantitative Differentiation from PLD Inhibitor Comparators


Dual PLD1/PLD2 Inhibition with Sub‑25 nM Potency – A Balanced Profile for Functional Studies

FIPI inhibits both PLD1 and PLD2 with IC₅₀ values of 25 nM and 20 nM, respectively, in biochemical assays [1]. In a CHO cell‑based assay, its potency is even higher: IC₅₀ = 1 nM for PLD1 and 10 nM for PLD2 [2]. This dual, equipotent inhibition contrasts sharply with isoform‑selective inhibitors. For example, VU0359595 exhibits >1,700‑fold selectivity for PLD1 (IC₅₀ = 3.7 nM) over PLD2 (IC₅₀ = 6,400 nM) [3], while ML298 is >53‑fold selective for PLD2 (IC₅₀ = 355 nM) over PLD1 (IC₅₀ = 20,000 nM) [4].

Phospholipase D Enzyme inhibition Cell signaling

Superior Inhibition of PEth Formation Compared to Halopemide – Direct Head‑to‑Head Evidence

In a direct head‑to‑head comparison, FIPI achieved complete inhibition of phosphatidylethanol (PEth) formation in human blood at 30,000 nM for 24–48 h, whereas halopemide failed to achieve complete inhibition even at the same concentration [1]. PEth 16:0/18:1 and PEth 16:0/18:2 formation rates were completely suppressed by FIPI but only partially reduced by halopemide under identical ex vivo incubation conditions.

Alcohol biomarker Phospholipase D Ex vivo assay

In Vivo Pharmacokinetics – Quantifiable Exposure in Rodent Models

FIPI demonstrates favorable pharmacokinetic parameters in rats: a half‑life (t₁/₂) > 5 h, a maximum plasma concentration (Cₘₐₓ) of 363 nM, and an oral bioavailability of 18% [1]. The Cₘₐₓ is >10‑fold the biochemical IC₅₀ for PLD2, ensuring sustained target engagement in vivo [2]. In contrast, early‑generation PLD inhibitors based on a triazaspiro[4.5]decanone core (e.g., certain PLD2‑selective leads) exhibited very short half‑lives in vivo (t₁/₂ < 1 h) and high hepatic clearance [3].

Pharmacokinetics In vivo pharmacology Drug development

In Vivo Protection Against Thrombosis and Ischemic Stroke – Functional Efficacy in Disease Models

FIPI (3 mg/kg) reduced occlusive thrombus formation in mice and decreased infarct size after transient middle cerebral artery occlusion (tMCAO) [1]. Specifically, FIPI‑treated mice exhibited significantly better motor and neurological function at 24 h post‑stroke without increasing bleeding risk [2]. In a separate study, 0.9 mg/kg FIPI significantly reduced infarct area (P<0.05) and improved neurological recovery in a mouse ischemic stroke model, with a therapeutic window of up to 12 h post‑injury [3]. While genetic knockout of PLD1 or PLD2 also confers protection, pharmacological inhibition with FIPI uniquely allows temporal control and translational relevance.

Thrombosis Ischemic stroke Cardiovascular pharmacology

Differential Modulation of Leukocyte Chemotaxis – Functional Selectivity Over PLD2‑Selective Inhibitors

In a comparative ex vivo study, FIPI (750 nM) significantly inhibited fMLP‑directed chemotaxis of differentiated HL‑60 neutrophils (P<0.01), whereas the PLD2‑selective inhibitor VU0155072‑2 did not impair macrophage chemotaxis and actually enhanced macrophage function [1][2]. FIPI reduced peripheral blood neutrophil (PMN) chemotaxis by approximately 50% in response to IL‑8, while VU0155072‑2 showed a less pronounced effect [2]. This differential activity stems from FIPI's dual inhibition of both PLD1 and PLD2, which is required for full suppression of chemotactic signaling.

Chemotaxis Neutrophil migration Cancer immunology

Optimal Use Cases for FIPI Hydrochloride in Preclinical and Translational Research


Functional Studies Requiring Simultaneous PLD1 and PLD2 Inhibition

When the research question demands blockade of total cellular PLD activity (e.g., investigating PA‑dependent signaling in cell migration, vesicle trafficking, or cytoskeletal reorganization), FIPI is the only commercially available tool that inhibits both isoforms at low nanomolar concentrations [1]. Isoform‑selective inhibitors leave one PLD isoform active, which can mask or confound phenotypic outcomes.

Ex Vivo Prevention of Post‑Sampling PEth Formation in Alcohol Biomarker Studies

FIPI completely inhibits PLD‑mediated PEth formation in human blood at 30,000 nM, making it essential for accurate alcohol biomarker measurement [2]. Halopemide is inadequate for this purpose, as it fails to achieve complete inhibition even at the same concentration.

In Vivo Models of Thrombosis, Ischemic Stroke, and Myocardial Ischemia

FIPI has been validated in multiple rodent models of cardiovascular disease, demonstrating protection against occlusive thrombus formation, reduced infarct size, and improved neurological recovery [3][4]. Its favorable pharmacokinetic profile (t₁/₂ > 5 h, Cₘₐₓ = 363 nM) supports once‑daily dosing in chronic studies, a feature not shared by early‑generation PLD inhibitors [5].

Cancer Metastasis and Tumor Microenvironment Research

FIPI reduces infiltration of tumor‑associated macrophages and neutrophils in breast cancer xenograft models, and it inhibits EGF‑induced migration of breast cancer cells in 3D collagen matrices [6][7]. Its dual PLD1/PLD2 inhibition provides a more comprehensive suppression of pro‑metastatic signaling than isoform‑selective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FIPI hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.